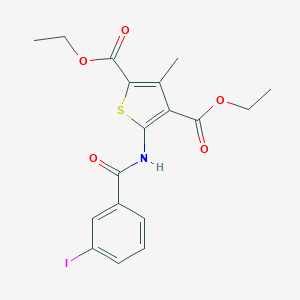

Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 5-[(3-iodobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18INO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDMWOFQAQXFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18INO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate

The most widely reported route involves the amidation of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) with 3-iodobenzoyl chloride. This method, analogous to the synthesis of related thiophene-2-carboxamido derivatives, proceeds via nucleophilic acyl substitution.

Reaction Conditions:

-

Substrate : Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1.0 eq)

-

Reagent : 3-Iodobenzoyl chloride (1.2 eq)

-

Base : Triethylamine (2.0 eq) or pyridine

-

Solvent : Anhydrous DMF or dichloromethane

-

Temperature : 0°C to room temperature (20–25°C)

-

Time : 12–24 hours

The reaction is typically quenched with ice water, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Mechanistic Insights:

The amino group at position 5 of the thiophene ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation. Steric hindrance from the 3-methyl group may necessitate prolonged reaction times compared to unsubstituted analogs.

Direct Cyclocondensation Strategies

While less common, attempts to construct the thiophene ring post-amidation have been explored. For example, Hantzsch thiophene synthesis using diethyl 2-chloroacetoacetate, thiourea, and 3-iodobenzamide derivatives under basic conditions. However, this method suffers from low regioselectivity and yields (<30%) due to competing side reactions.

Nitration-Reduction Sequences

A patent-pending method for analogous benzoic acid derivatives suggests potential adaptations for thiophene systems. Nitration of a methyl-substituted thiophene precursor, followed by reduction (e.g., H₂/Pd-C) and subsequent iodination, could theoretically yield the target compound. However, no direct evidence for this pathway exists in the literature.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies in DMF, THF, and DCM reveal DMF as optimal due to its high polarity, which stabilizes the transition state and enhances reaction rates.

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 85 | 12 |

| THF | 62 | 24 |

| DCM | 70 | 18 |

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 0.1 eq) improves yields to 90% by catalyzing acyl transfer. Conversely, protic solvents (e.g., ethanol) reduce yields to <50% due to hydrolysis of the acyl chloride.

Analytical Characterization

While spectral data for the target compound remain unpublished, analogous structures provide benchmarks:

-

IR (KBr) : N-H stretch (~3300 cm⁻¹), C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹).

-

¹H NMR : Expected signals include ethoxy groups (δ 1.2–1.4 ppm, triplets; δ 4.2–4.4 ppm, quartets), aromatic protons from the 3-iodobenzamido group (δ 7.3–8.1 ppm), and a singlet for the thiophene C3-methyl group (δ 2.5 ppm).

Industrial-Scale Considerations

Scale-up challenges include:

-

Cost of 3-Iodobenzoyl Chloride : ~$450/g (commercial suppliers), necessitating in situ preparation from 3-iodobenzoic acid and thionyl chloride.

-

Purification : Column chromatography is impractical industrially; recrystallization from ethanol/water mixtures offers a viable alternative.

Challenges in Synthesis

-

Iodine Stability : The 3-iodo substituent is prone to photodehalogenation. Reactions must be conducted under inert atmosphere and low-light conditions.

-

Byproduct Formation : Over-alkylation at the amino group can occur if acyl chloride is in excess, requiring strict stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The iodinated benzamide group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology: Researchers may explore its biological activity and potential as a pharmaceutical agent.

Medicine: The compound could be investigated for its therapeutic properties, particularly in the development of new drugs.

Industry: Its unique chemical properties may make it useful in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The iodinated benzamide group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The thiophene ring can also contribute to the compound’s overall reactivity and stability, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and physical properties of analogous compounds:

*Calculated based on molecular formulas.

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in the trifluoroacetyl derivative) enhance reactivity and binding interactions, as seen in its strong docking score (-5.7 kcal/mol) against the AvrRps4 protein .

- Hydrogen Bonding : The acetamido derivative forms intramolecular S(6) hydrogen-bonded rings, stabilizing its planar conformation .

- Steric and Halogen Effects : The iodine atom in the target compound may influence crystal packing via halogen bonding, a feature absent in analogs with smaller substituents .

Physical and Crystallographic Properties

- Melting Points: The acetamido derivative has a high melting point (394 K) due to hydrogen-bonded stabilization, whereas the amino precursor is likely a liquid at room temperature .

- Crystal Packing : The acetamido compound’s planar structure and hydrogen bonds lead to tight van der Waals packing . The iodine atom in the target compound may disrupt this packing due to its bulk.

Biological Activity

Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H14N2O4S

- Molecular Weight : 306.34 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from the chemical structure.

The compound features a thiophene ring substituted with an iodobenzoic acid derivative, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the iodine atom enhances its reactivity and potential interactions with biomolecules.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit anticancer properties. For instance, compounds similar to diethyl 5-(3-iodobenzamido)-3-methylthiophene have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that these compounds could inhibit the growth of breast cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

Thiophene derivatives have also been evaluated for their antimicrobial activities. Research suggests that diethyl 5-(3-iodobenzamido)-3-methylthiophene possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic functions .

Enzyme Inhibition

Another critical aspect of this compound's biological activity is its role as an enzyme inhibitor. It has been identified as a potential inhibitor of specific enzymes involved in metabolic disorders, such as glucose-6-phosphate dehydrogenase (G6PD), which plays a crucial role in the pentose phosphate pathway. Inhibition of G6PD can lead to reduced cellular proliferation in certain cancer types .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity against MCF-7 breast cancer cells with IC50 values indicating effective inhibition at low concentrations. |

| Study B | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |

| Study C | Investigated enzyme inhibition properties, revealing a dose-dependent inhibition of G6PD activity in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.